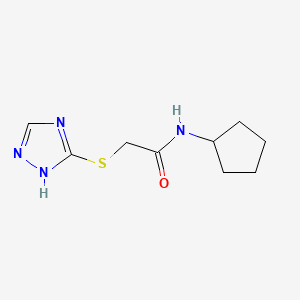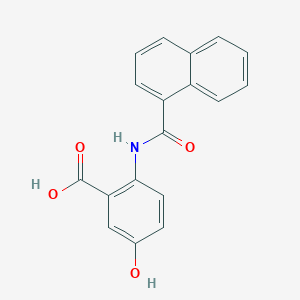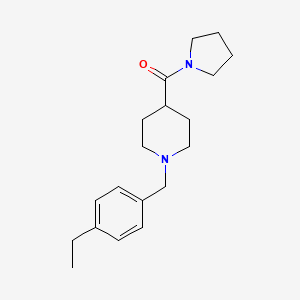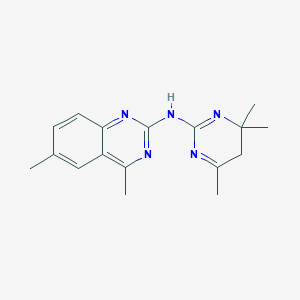![molecular formula C14H14N2O2S B5855723 N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathway of B cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related diseases, including lymphoma and autoimmune disorders. TAK-659 has emerged as a promising therapeutic agent for these diseases due to its high potency and favorable pharmacokinetic properties.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by binding to the active site of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide and inhibiting its enzymatic activity. N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide is a key mediator of B cell receptor signaling, which is essential for B cell activation and survival. Inhibition of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in B cell proliferation and survival. This results in the induction of apoptosis and the inhibition of tumor growth in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and a long half-life. TAK-659 is metabolized primarily by CYP3A4 and is excreted in the feces and urine. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments, including its high potency, favorable pharmacokinetic properties, and well-established synthesis method. However, TAK-659 is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to evaluate the potential toxicities and adverse effects of TAK-659, as well as its efficacy in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer agents, such as rituximab, to enhance their efficacy in the treatment of lymphoma. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers that can predict its efficacy and toxicity in patients.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with 2-methylthiophene-3-carboxylic acid to form an intermediate product. This intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In these studies, TAK-659 has been shown to inhibit N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in lymphoma models. These findings suggest that TAK-659 may have potential as a monotherapy or combination therapy for the treatment of B cell-related diseases.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-11(15-10(2)17)5-6-12(9)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDUYZPJKHBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
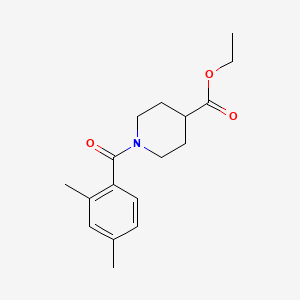
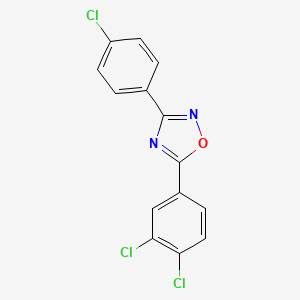
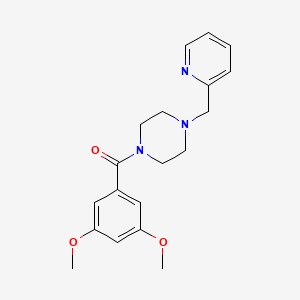
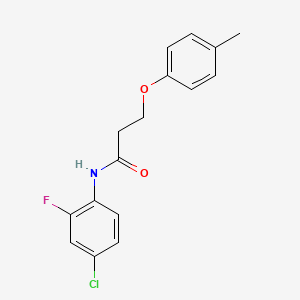
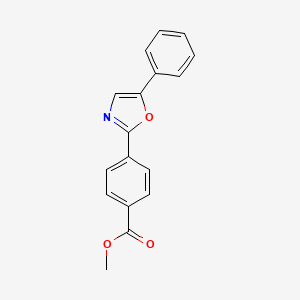
![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
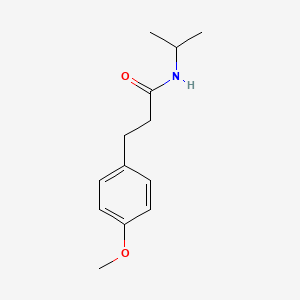
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
